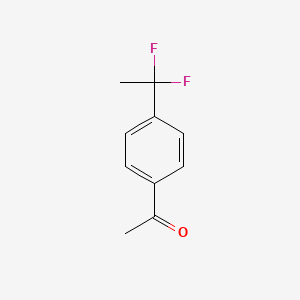

4-(1,1-Difluoroethyl)acetophenone

Description

BenchChem offers high-quality 4-(1,1-Difluoroethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Difluoroethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1,1-difluoroethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKVRAPVDXDBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188932-40-2 | |

| Record name | 1-[4-(1,1-difluoroethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: NMR Characterization of 4-(1,1-Difluoroethyl)acetophenone

Executive Summary & Strategic Importance

The incorporation of the 1,1-difluoroethyl group (

This guide provides a rigorous, self-validating NMR analysis protocol for 4-(1,1-Difluoroethyl)acetophenone . Unlike simple alkyl aromatics, this compound exhibits complex spin-spin coupling networks due to the presence of magnetically active fluorine nuclei (

Structural Analysis & Theoretical Prediction[1]

Before acquiring data, we must establish the theoretical NMR behavior derived from the molecular symmetry and the heteronuclear coupling pathways.

Molecular Connectivity & Symmetry

The molecule possesses a

-

Aromatic Core: The 1,4-disubstitution pattern creates an AA'BB' spin system for the aromatic protons.

-

Fluorine Influence: The two fluorine atoms at the benzylic position are chemically and magnetically equivalent (enantiotopic/isochronous in an achiral environment), simplifying the

spectrum to a single chemical environment coupled to the adjacent methyl group.

Coupling Network Visualization

The following diagram illustrates the scalar coupling pathways (

Figure 1: Scalar coupling network showing the dominant Heteronuclear interactions (

Experimental Protocol

To ensure reproducibility and resolution of fine coupling structures, adhere to the following acquisition parameters.

Sample Preparation[1]

-

Solvent:

(Chloroform-d) is standard.[1] For higher resolution of aromatic signals, -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause line broadening in

spectra due to radiation damping or viscosity effects.[1]

Instrument Parameters

- H NMR: Minimum 400 MHz. Spectral width: -1 to 12 ppm.[1] Number of scans (NS): 16.

- C NMR: Minimum 100 MHz (carbon frequency).[1][2] Power-gated decoupling is essential to remove proton couplings but retain Fluorine couplings (which are typically not decoupled in standard sequences).[1]

-

F NMR: Essential for purity checks. Spectral width: -50 to -150 ppm.[1] Reference:

Data Interpretation & Validation

H NMR: The Diagnostic Triplet

The proton spectrum provides the first confirmation of the alkyl chain structure.

-

The "Ethyl" Methyl Group: Unlike a standard ethyl group (triplet at ~1.2 ppm), the methyl group adjacent to the

moiety appears as a triplet but is deshielded and has a larger coupling constant. -

The Acetyl Methyl Group:

-

Aromatic Region:

-

Shift:

ppm (H-3,5, adjacent to -

Pattern: AA'BB' system, appearing as two "roofed" doublets or multiplets.

-

C NMR: Carbon-Fluorine Couplings

Carbon-13 analysis is definitive due to the large and predictable C-F coupling constants.[1]

| Carbon Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| Carbonyl (C=O) | ~197.0 | Singlet | - | Distant from F; typical ketone.[1] |

| ~118.0 - 122.0 | Triplet | Direct attachment to 2 F atoms.[1] | ||

| Ethyl Methyl ( | ~23.0 - 26.0 | Triplet | Geminal coupling to F. | |

| Ipso Aromatic (C-4) | ~138.0 | Triplet | Geminal coupling to F. | |

| Ortho Aromatic (C-3,5) | ~126.0 | Multiplet | Vicinal coupling (often unresolved).[1] | |

| Acetyl Methyl | ~26.6 | Singlet | - | No F coupling.[1] |

F NMR: The "Fingerprint"

The

-

Signal: Single resonance.

-

Shift:

to -

Multiplicity: Quartet (

). -

Coupling:

Hz.[1] -

Mechanism: The two equivalent fluorine atoms couple to the three equivalent protons of the adjacent methyl group (

rule:

Troubleshooting & Advanced Verification

Impurity Profiling

Common synthetic impurities include:

-

Monofluoroethyl analog: Ar-CHF-CH

.-

Detection:

signal becomes a doublet of quartets (coupled to 1 H geminal and 3 H vicinal).[1]

-

-

Elimination Product: Ar-CF=CH

(styrene derivative).-

Detection:

NMR shows vinylic protons (5.0–6.0 ppm) with complex splitting.[1]

-

2D NMR Confirmation

If the structure is ambiguous, run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.

-

Target:

- -

Result: Strong cross-peaks between the Fluorine signal (-90 ppm) and the Methyl protons (2.0 ppm) confirm spatial proximity and connectivity.[1]

References

-

General

Chemical Shift Ranges: -

NMR of Difluoroalkyl Groups

- Hu, J., et al. (2015). "Recent advances in the synthesis of gem-difluorinated compounds." Chemical Reviews, 115(10), 4667-4670.

-

[1]

-

Acetophenone Spectral Data

-

Coupling Constants (

and

Sources

- 1. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-(1,1-Difluoroethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. 4-(1,1-Difluoroethyl)acetophenone is an aromatic ketone of interest, and understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and quality control. This guide provides a comprehensive overview of the mass spectrometry of 4-(1,1-Difluoroethyl)acetophenone, with a focus on electron ionization (EI) coupled with gas chromatography-mass spectrometry (GC-MS). As a Senior Application Scientist, the insights provided herein are grounded in established principles of mass spectrometry and extensive experience with the analysis of small organic molecules.[1][2][3]

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] For a molecule like 4-(1,1-Difluoroethyl)acetophenone, which is amenable to volatilization, GC-MS with EI is a highly effective method for analysis.[3] This technique provides not only the molecular weight of the compound but also a unique fragmentation pattern that serves as a "fingerprint" for its structure.[1]

This guide will delve into the theoretical underpinnings of the mass spectrometric behavior of this compound, predict its fragmentation pathways based on the analysis of analogous structures, and provide detailed experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of a compound provides critical information about its molecular weight and structure through the observation of the molecular ion and its fragment ions.[4]

Molecular Ion Peak

The molecular formula of 4-(1,1-Difluoroethyl)acetophenone is C10H10F2O. Its monoisotopic mass is calculated to be 184.07 g/mol . Therefore, in an EI-MS spectrum, the molecular ion peak (M•+) is expected to be observed at an m/z of 184. The presence of this peak is crucial for confirming the molecular weight of the analyte.[4]

Key Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to characteristic fragmentation.[3] The fragmentation of 4-(1,1-Difluoroethyl)acetophenone is predicted to be driven by the presence of the carbonyl group and the difluoroethyl substituent on the aromatic ring. The analysis of fragmentation patterns for acetophenone and its derivatives provides a strong basis for these predictions.[5][6][7]

1. Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is cleaved.[8] For 4-(1,1-Difluoroethyl)acetophenone, two primary alpha-cleavage events are anticipated:

-

Loss of a methyl radical (•CH3): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion. This is often a very prominent peak in the mass spectra of acetophenones.[5]

-

M•+ (m/z 184) -> [M - CH3]+ (m/z 169) + •CH3

-

-

Loss of the 4-(1,1-difluoroethyl)phenyl radical: While less common, cleavage of the bond between the carbonyl carbon and the aromatic ring can also occur.

-

M•+ (m/z 184) -> [CH3CO]+ (m/z 43) + •C6H4CHF2

-

2. Fragmentation of the 1,1-Difluoroethyl Group: The difluoroethyl group can undergo fragmentation, primarily through the loss of fluorine atoms or the entire ethyl group.

-

Loss of a fluorine radical (•F): This would lead to a fragment ion at m/z 165.

-

M•+ (m/z 184) -> [M - F]+ (m/z 165) + •F

-

-

Loss of HF: Elimination of a neutral hydrogen fluoride molecule can also occur.

-

M•+ (m/z 184) -> [M - HF]•+ (m/z 164)

-

3. Cleavage of the Ethyl Group: The bond between the aromatic ring and the difluoroethyl group can cleave.

-

Loss of the difluoroethyl radical (•CHF2CH3): This would result in a fragment ion corresponding to the 4-acetylphenyl cation.

-

M•+ (m/z 184) -> [M - C2H3F2]+ (m/z 121)

-

4. Aromatic Ring Fragmentation: The aromatic ring itself can fragment, though these peaks are typically of lower intensity. A common fragment from the benzene ring is the phenyl cation at m/z 77.

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted EI fragmentation of 4-(1,1-Difluoroethyl)acetophenone.

Experimental Design and Protocols

A robust analytical method is crucial for obtaining reliable and reproducible mass spectrometric data. The following sections detail a recommended experimental workflow for the analysis of 4-(1,1-Difluoroethyl)acetophenone using GC-MS.

Sample Preparation

Proper sample preparation is essential to ensure the quality of the data and protect the instrument.[9][10][11]

Protocol for Sample Preparation:

-

Solvent Selection: Choose a volatile organic solvent in which 4-(1,1-Difluoroethyl)acetophenone is soluble, such as dichloromethane, hexane, or ethyl acetate.[9]

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of 4-(1,1-Difluoroethyl)acetophenone.

-

Dissolve it in 10 mL of the selected solvent to create a stock solution of 1 mg/mL.

-

Perform serial dilutions to obtain a working standard solution with a concentration of approximately 10 µg/mL.[9]

-

-

Sample Matrix Considerations: For samples in complex matrices (e.g., biological fluids, environmental samples), an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances.[10][12]

-

Final Preparation:

-

Transfer the final diluted sample into a 1.5 mL glass autosampler vial.

-

Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the amount of analyte reaching the column, enhancing sensitivity. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Provides good separation efficiency and is inert. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard capillary columns. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for the separation of aromatic compounds. |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that should provide good separation. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation.[1] |

| Ionization Energy | 70 eV | A standard energy that allows for comparison with spectral libraries.[3][13] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains stable performance of the mass analyzer. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and detector saturation. |

Data Acquisition and Interpretation Workflow

The following diagram outlines the logical flow from sample injection to data interpretation.

Caption: Workflow for GC-MS analysis of 4-(1,1-Difluoroethyl)acetophenone.

Conclusion

The mass spectrometric analysis of 4-(1,1-Difluoroethyl)acetophenone, particularly through GC-MS with electron ionization, is a robust method for its characterization. By understanding the fundamental principles of fragmentation for aromatic ketones and their fluorinated analogs, one can confidently predict and interpret the resulting mass spectrum. The experimental protocols and parameters provided in this guide offer a solid starting point for developing a validated analytical method. Adherence to these guidelines will enable researchers and drug development professionals to obtain high-quality, reproducible data, ensuring the integrity of their scientific investigations.

References

- Gluch, K., & Vautz, W. (2008). Electron Ionization. In Encyclopedia of Mass Spectrometry (pp. 235-242). Elsevier.

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

- Watson, J. T., & Sparkman, O. D. (2007).

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Scion Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry - Example: Acetophenone. Retrieved from [Link]

-

Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of acetophenone. Retrieved from [Link]

-

YouTube. (2021, February 13). Mass Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. asdlib.org [asdlib.org]

- 6. memphis.edu [memphis.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uoguelph.ca [uoguelph.ca]

- 10. organomation.com [organomation.com]

- 11. scioninstruments.com [scioninstruments.com]

- 12. scispace.com [scispace.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Infrared spectroscopy of 4-(1,1-Difluoroethyl)acetophenone

Technical Analysis: Infrared Spectroscopy of 4-(1,1-Difluoroethyl)acetophenone

Executive Summary This guide details the vibrational spectroscopy of 4-(1,1-Difluoroethyl)acetophenone , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The 1,1-difluoroethyl moiety serves as a lipophilic bioisostere for carbonyl or methoxy groups, modulating metabolic stability and membrane permeability. This document provides a predictive spectral analysis based on first-principles organofluorine spectroscopy, defining the diagnostic bands required for structural validation and reaction monitoring (PAT) in drug development workflows.

Molecular Architecture & Vibrational Theory

The infrared spectrum of 4-(1,1-Difluoroethyl)acetophenone is governed by the coupling between the polar acetophenone core and the electronegative gem-difluoro substituent.

-

Symmetry & Point Group: The molecule possesses approximate

symmetry (assuming the acetyl group lies coplanar with the phenyl ring for maximum conjugation). -

Electronic Effects:

-

Acetyl Group: Electron-withdrawing (EWG) via resonance (

), lowering the C=O force constant relative to non-conjugated ketones. -

1,1-Difluoroethyl Group: Strongly electron-withdrawing via induction (

) but lacks resonance donation into the ring. This creates a dipole vector opposing the carbonyl, potentially influencing the intensity of aromatic ring modes.

-

-

Gem-Difluoro Vibrations: The

group exhibits intense stretching vibrations due to the high polarity of the C-F bond. These modes (asymmetric and symmetric stretches) are the "fingerprint" of this specific fluorinated motif.

Experimental Protocol: Self-Validating ATR-FTIR

For rapid, reproducible analysis in a drug development setting, Attenuated Total Reflectance (ATR) is the preferred modality.

Instrument Parameters:

-

Detector: DTGS (standard) or MCT (high-sensitivity for kinetics).

-

Crystal: Diamond/ZnSe (Single reflection). Note: Diamond is preferred due to the hardness of potential crystalline polymorphs.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (routine) or 64 (high signal-to-noise).

-

Range: 4000–600 cm⁻¹.

Sample Preparation (Liquid/Low-Melting Solid):

-

Blanking: Collect an air background immediately prior to sampling.

-

Deposition: Apply 10–20 µL of the neat oil/melt to the crystal center.

-

Contact: If solid, apply high pressure (clamp) to ensure intimate contact; if liquid, ensure the crystal is fully covered.

-

Cleaning: Clean with isopropanol. Caution: Avoid acetone, as its carbonyl peak (1715 cm⁻¹) can contaminate the spectrum if residues remain.

Spectral Interpretation & Assignment

The spectrum is divided into three diagnostic zones. The values below are high-confidence predictive assignments based on 4'-fluoroacetophenone and (1,1-difluoroethyl)benzene analogs.

Zone 1: High Frequency (3100 – 2800 cm⁻¹)

-

Aromatic C-H Stretch: Weak bands at 3080–3030 cm⁻¹ .

-

Aliphatic C-H Stretch:

-

Acetyl Methyl (

): ~2990–2950 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric). -

Difluoroethyl Methyl (

): The adjacent fluorines withdraw electron density, often shifting these C-H stretches to slightly higher frequencies compared to standard alkyl chains.

-

Zone 2: The Carbonyl Anchor (1700 – 1650 cm⁻¹)

-

C=O Stretch: 1685 ± 5 cm⁻¹ (Strong/Sharp).

-

Mechanistic Insight: The frequency is lower than non-conjugated ketones (~1715 cm⁻¹) due to resonance with the phenyl ring. It is slightly higher than 4-aminoacetophenone (~1660 cm⁻¹) because the difluoroethyl group is not an electron donor.

-

Zone 3: The Fluorine Fingerprint (1400 – 1000 cm⁻¹)

This is the critical region for confirming the 1,1-difluoroethyl moiety.

-

C-F Stretches (gem-difluoro): Two very strong, broad bands.

-

Asymmetric Stretch (

): 1180–1220 cm⁻¹ . -

Symmetric Stretch (

): 1280–1320 cm⁻¹ . -

Differentiation: These bands distinguish the product from monofluorinated impurities (single band) or trifluoromethyl analogs (shifted to 1320/1150 cm⁻¹).

-

-

Aromatic Skeletal Modes: 1605 cm⁻¹ and 1580 cm⁻¹ (C=C ring stretches).

-

Methyl Umbrella Mode: 1360 cm⁻¹ (Sharp). Diagnostic of the acetyl methyl group.

Summary Assignment Table

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Diagnostic |

| 3080–3030 | Weak | Aromatic Ring | |

| 2990–2850 | Medium | Methyl Groups | |

| 1685 ± 5 | Strong | Conjugated Ketone | |

| 1605, 1580 | Medium | Aromatic Skeleton | |

| 1360 | Medium | Acetyl Group | |

| 1320–1280 | Strong | 1,1-Difluoroethyl | |

| 1220–1180 | Strong | 1,1-Difluoroethyl | |

| 835 ± 10 | Strong | Para-substitution |

Process Analytical Technology (PAT) Application

In drug development, this molecule is often synthesized via the fluorination of 4-acetylstyrene or the acetylation of (1,1-difluoroethyl)benzene. IR spectroscopy is an ideal tool for monitoring these transformations.

Scenario: Fluorination of 4-Acetylstyrene

-

Start Material (Styrene): Shows a distinct vinyl C=C stretch at 1630 cm⁻¹ and vinyl C-H bends at 990/910 cm⁻¹ .

-

Product (Difluoro): The vinyl bands disappear. The strong C-F bands appear at 1200/1300 cm⁻¹ .

-

Endpoint: Loss of 1630 cm⁻¹ peak; plateau of 1685 cm⁻¹ (C=O) and 1200 cm⁻¹ (C-F).

Visualization: Vibrational & PAT Logic

Caption: Figure 1. Correlation between molecular substructures and diagnostic infrared bands for 4-(1,1-Difluoroethyl)acetophenone.

Troubleshooting & Artifacts

-

Water Vapor: Rotational lines in the 1800–1500 cm⁻¹ region can obscure the carbonyl band. Solution: Ensure proper purging of the optical bench.

-

Solvent Interference: If monitoring in solution (e.g., DCM or Toluene), solvent bands will dominate.

-

DCM: Strong bands at 1260 cm⁻¹ overlap with C-F stretches.

-

Recommendation: Use ReactIR (in-situ probe) with solvent subtraction algorithms, or isolate an aliquot and dry before ATR analysis.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 1,1-Difluoroethylene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizing the bioisostere application). Retrieved from [Link]

-

Lin, Q., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Retrieved from [Link]

Sources

Telaglenastat (CB-839): A Technical Guide to the First-in-Class Glutaminase Inhibitor

Executive Summary

This technical guide provides a comprehensive overview of Telaglenastat (CB-839), a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1). We will delve into its chemical and physical properties, explore its mechanism of action in the context of cancer cell metabolism, and review its preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glutamine metabolism in oncology.

A Note on Chemical Identification: Initial inquiries for CAS number 1188932-40-2 have been associated with Telaglenastat. However, through comprehensive verification, the correct and officially recognized CAS number for Telaglenastat (CB-839) is 1439399-58-2 [1][2]. This guide will exclusively refer to the properties and data associated with CAS number 1439399-58-2.

Physicochemical Properties of Telaglenastat (CB-839)

Telaglenastat is a synthetic organic small molecule.[3] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide | [1][4] |

| Synonyms | CB-839, GLS1 Inhibitor III | [1][3][4][5] |

| CAS Number | 1439399-58-2 | [1][2][5][6] |

| Molecular Formula | C26H24F3N7O3S | [1][4][5] |

| Molecular Weight | 571.57 g/mol | [5][7] |

| Appearance | Off-white crystalline solid | [1] |

| Solubility | Soluble in DMSO (≥28.6 mg/mL); insoluble in water and ethanol. Soluble in DMF (10 mg/mL) and a mixture of DMSO:PBS (pH 7.2) (1:2) at 0.33 mg/ml. | [2][4][8] |

| Storage and Stability | Store at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO can be stored at -20°C for several months. | [2][4][8] |

Mechanism of Action: Targeting the Warburg Effect and Beyond

Many cancer cells exhibit a metabolic reprogramming known as the Warburg effect, characterized by an increased reliance on glycolysis even in the presence of oxygen.[9] Concurrently, these cells often become "addicted" to glutamine, an essential amino acid that fuels various anabolic processes crucial for rapid proliferation.[3][9] Telaglenastat strategically targets this glutamine dependency.

Inhibition of Glutaminase 1 (GLS1)

Telaglenastat is a selective and reversible inhibitor of glutaminase 1 (GLS1), a key mitochondrial enzyme responsible for the conversion of glutamine to glutamate.[8][10] It specifically targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, with significantly less activity against glutaminase 2 (GLS2).[4][10] The IC50 values for endogenous GLS1 in mouse kidney and brain tissues are 23 nM and 28 nM, respectively.[6][10]

By blocking GLS1, Telaglenastat effectively cuts off a critical metabolic pathway for cancer cells, leading to a depletion of glutamate and downstream metabolites.[8] This disruption of glutaminolysis has several profound consequences for the cancer cell.

Downstream Effects of GLS1 Inhibition

The inhibition of GLS1 by Telaglenastat triggers a cascade of events within the cancer cell:

-

Energy Crisis: The reduction in glutamate limits its entry into the tricarboxylic acid (TCA) cycle, thereby impairing cellular energy production.[9]

-

Biosynthetic Blockade: The depletion of TCA cycle intermediates hinders the synthesis of essential building blocks for new cells, including amino acids, lipids, and nucleotides.

-

Induction of Apoptosis and Autophagy: The metabolic stress induced by Telaglenastat can lead to programmed cell death (apoptosis) and a cellular self-digestion process (autophagy).[8][10]

-

Reduced Proliferation: The culmination of these effects is a significant reduction in the proliferation of cancer cells.[8]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the mechanism of action of Telaglenastat.

Caption: Mechanism of Telaglenastat (CB-839) action in cancer cells.

Preclinical and Clinical Development

Telaglenastat has undergone extensive preclinical evaluation and has been investigated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated the potent anti-proliferative activity of Telaglenastat across a range of cancer cell lines, particularly those known to be glutamine-dependent. For example, it has shown significant activity in triple-negative breast cancer (TNBC) cell lines.[4]

In vivo studies using xenograft models have further confirmed the anti-tumor efficacy of Telaglenastat. In a patient-derived TNBC mouse xenograft model, oral administration of Telaglenastat resulted in significant tumor growth inhibition.[4] It has also shown synergistic effects when combined with other targeted therapies in non-small cell lung cancer (NSCLC) and anti-leukemic activity in acute myeloid leukemia (AML) models.[4]

Clinical Trials

Telaglenastat has been evaluated in multiple Phase 1 and Phase 2 clinical trials for various solid tumors and hematological malignancies.[5][9] These trials have explored its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Some of the key areas of clinical investigation include:

-

Renal Cell Carcinoma (RCC): Combination therapies with agents like everolimus and cabozantinib have been studied in patients with advanced or metastatic RCC.[9]

-

Non-Small Cell Lung Cancer (NSCLC): Clinical trials have investigated Telaglenastat in combination with chemoimmunotherapy for NSCLC patients with specific genetic mutations.[10][11]

-

Myelodysplastic Syndromes (MDS): A clinical study has evaluated the combination of Telaglenastat with azacitidine in patients with advanced MDS.[12]

-

Solid Tumors: Basket trials have been conducted to assess the efficacy of Telaglenastat in patients with various solid tumors harboring specific genetic aberrations.[13]

-

Combination with Other Targeted Therapies: Studies have explored combinations with palbociclib (a CDK4/6 inhibitor) in patients with solid tumors.[14]

While some late-phase trials did not meet their primary endpoints, the clinical development of Telaglenastat has provided valuable insights into the therapeutic potential of targeting glutamine metabolism in cancer.[2]

Experimental Protocols

This section provides an overview of common experimental protocols used in the evaluation of Telaglenastat.

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Telaglenastat (CB-839) stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate overnight.[11]

-

Prepare serial dilutions of Telaglenastat in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).[11]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Telaglenastat. Include a vehicle control (medium with the same concentration of DMSO).[11]

-

Incubate the plate for 72 hours.[11]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.[11]

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for an in vitro cell proliferation assay.

Caption: Workflow for an in vitro cell proliferation assay.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Telaglenastat in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nu/nu)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Telaglenastat (CB-839)

-

Vehicle for oral gavage (e.g., 25% hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate, pH 2)[15]

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Telaglenastat orally (e.g., by gavage) at the desired dose and schedule (e.g., 200 mg/kg, twice daily).[15] The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Synthesis and Analytical Characterization

Synthesis

The synthesis of Telaglenastat involves multi-step organic chemistry procedures. While a detailed, step-by-step protocol is proprietary, the general approach involves the coupling of key heterocyclic intermediates. A patent (WO2024006929A1) describes synthetic schemes for related compounds that likely share methodological similarities.[8] The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of substituted hydrazides with carbon disulfide or the cyclization of thiosemicarbazones, followed by further functionalization.

Analytical Characterization

The identity and purity of Telaglenastat are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify its concentration in various matrices.[4] A well-written HPLC procedure for regulated testing would detail the mobile phase composition, column specifications, flow rate, injection volume, and detection wavelength.[3]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS/MS), this technique is used to confirm the molecular weight of the compound and to identify and quantify it in biological samples for pharmacokinetic studies.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the overall molecular framework.[4][6]

-

Elemental Analysis: Determines the elemental composition of the compound, which should be consistent with its molecular formula.[7]

Conclusion

Telaglenastat (CB-839) represents a significant advancement in the field of cancer metabolism. As a first-in-class inhibitor of GLS1, it has demonstrated a novel mechanism of action with the potential to target a fundamental dependency of many cancer types. While its clinical development has faced challenges, the extensive preclinical and clinical data generated for Telaglenastat continue to provide a strong rationale for the continued exploration of glutamine metabolism as a therapeutic target in oncology. This technical guide serves as a foundational resource for researchers and drug developers working to advance this promising area of cancer therapy.

References

- Harding, J. J., Telli, M. L., Munster, P. N., Mettu, N. B., Tatistipati, S., Rodon, J., ... & Molineaux, S. (2021). A phase I dose-escalation and expansion study of telaglenastat in patients with advanced or metastatic solid tumors. Clinical Cancer Research, 27(18), 4945-4955.

-

Patsnap. (2025, September 23). Telaglenastat. Synapse. Retrieved from [Link]

- Google Patents. (2019, January 1). Cd73 compounds (WO2024006929A1).

-

Selleck. (2024, May 22). Telaglenastat (CB-839). Retrieved from [Link]

-

ChemWhat. (n.d.). We need the following material: N-[5-[4-[6-[[2-[3-(Trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide CAS 1439399-58-2. Retrieved from [Link]

-

Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

- Google Patents. (n.d.). Applications of the glutaminase inhibitor C B 839 in the medicine for preparing treatment estrogen sensitive type carcinoma of endometrium (CN106860460A).

- Chhajed, M., Shrivastava, A. K., & Taile, V. (2016). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 24(4), 444-453.

-

Onclive. (2020, November 17). Novel Mechanism of Action and Tolerability Makes Telaglenastat a Promising Player in RCC. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). telaglenastat. Retrieved from [Link]

-

ResearchGate. (n.d.). Telaglenastat pharmacodynamics. A, GLS activity in platelets isolated.... Retrieved from [Link]

-

ResearchGate. (n.d.). The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell–Mediated Immunotherapies. Retrieved from [Link]

-

Frontiers. (2023, May 8). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from [Link]

- El-Sayed, N. S., El-Sawy, E. R., & El-Boral, M. A. (2020). Identification and characterization of a novel glutaminase inhibitor. FEBS Open Bio, 10(1), 163-175.

Sources

- 1. chemwhat.org [chemwhat.org]

- 2. caymanchem.com [caymanchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Telaglenastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. medkoo.com [medkoo.com]

- 8. WO2024006929A1 - Cd73 compounds - Google Patents [patents.google.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 12. apexbt.com [apexbt.com]

- 13. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN106860460A - Applications of the glutaminase inhibitor C B 839 in the medicine for preparing treatment estrogen sensitive type carcinoma of endometrium - Google Patents [patents.google.com]

- 15. Compound: TELAGLENASTAT (CHEMBL3639788) - ChEMBL [ebi.ac.uk]

- 16. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of the 1,1-difluoroethyl substituent

An In-depth Technical Guide to the Electronic Effects of the 1,1-Difluoroethyl Substituent

Introduction: The Rise of a Privileged Moiety

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design.[1] Among the expanding arsenal of fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a substituent of significant interest.[2][3] Its growing application stems from its unique ability to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target-binding affinity.[4] The -CF₂CH₃ group often serves as a bioisostere for the methoxy group (-OCH₃), mimicking its steric profile while presenting a profoundly different electronic signature.[4] This guide provides a detailed exploration of the fundamental electronic effects of the 1,1-difluoroethyl substituent, the methodologies used to characterize these effects, and their practical implications for researchers in drug development and materials science.

Fundamental Electronic Effects: A Duality of Influence

The electronic character of the 1,1-difluoroethyl group is dominated by the strong electronegativity of its two fluorine atoms, leading to a powerful electron-withdrawing inductive effect. However, this is subtly counterbalanced by weaker, opposing forces.

The Inductive Effect (-I)

The primary electronic influence of the -CF₂CH₃ group is its strong inductive electron withdrawal through the sigma (σ) bond framework.[5] The two fluorine atoms, being highly electronegative, pull electron density away from the attached carbon atom. This effect is transmitted through the molecular scaffold, decreasing the electron density of the parent molecule. This is a more potent withdrawing effect than that of a single fluorine atom or a methyl group but is generally considered less powerful than the trifluoromethyl (-CF₃) group.[6][7] This strong -I effect is crucial for increasing the acidity of nearby protons and decreasing the basicity of adjacent functional groups.

Hyperconjugation and Resonance Effects

While the inductive effect is dominant, a weaker, opposing effect known as negative hyperconjugation (or C-F hyperconjugation) can occur. The σ* (antibonding) orbitals of the C-F bonds can act as acceptors for electron density from adjacent filled orbitals, such as the π-system of an aromatic ring. This interaction is a form of resonance that donates a small amount of electron density back to the system.[8] Although this resonance-donating effect is significantly weaker than the inductive withdrawal, it plays a role in the overall electronic profile of the substituent.

Caption: Workflow for characterizing electronic effects.

Experimental Protocol: pKa Determination via ¹⁹F NMR Titration

This protocol describes a self-validating system for determining the pKa of a basic nitrogen (e.g., in a pyridine ring) adjacent to a 1,1-difluoroethyl group. The change in the ¹⁹F chemical shift upon protonation is monitored. [9] 1. Preparation of Solutions:

- Prepare a stock solution of the 1,1-difluoroethyl-substituted compound (e.g., 5 mM) in a 50:50 D₂O:Methanol-d₄ solvent system.

- Prepare a series of aqueous buffer solutions with known pH values, spanning a range of at least 3 pH units centered around the estimated pKa.

- Prepare standardized solutions of a strong acid (e.g., 0.1 M DCl in D₂O) and a strong base (e.g., 0.1 M NaOD in D₂O).

2. Sample Preparation for NMR:

- In a series of NMR tubes, add a fixed aliquot of the compound's stock solution.

- To each tube, add a fixed volume of a different buffer solution.

- Use the DCl and NaOD solutions to finely adjust the pH of each sample, if necessary. Measure the final pH/pD of each solution accurately using a calibrated pH meter.

3. NMR Data Acquisition:

- Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 298 K).

- Record the chemical shift (δ) of the -CF₂CH₃ signal for each sample. An internal reference standard can be included but is often unnecessary as the shift change is relative.

4. Data Analysis and pKa Calculation:

- Plot the observed ¹⁹F chemical shift (δobs) as a function of the measured pH.

- Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_B + δ_BH * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) Where:

- δ_obs is the observed chemical shift at a given pH.

- δ_B is the chemical shift of the fully deprotonated (basic) form.

- δ_BH is the chemical shift of the fully protonated form.

- pKa is the acid dissociation constant of the conjugate acid.

- The pKa is determined from the inflection point of the resulting sigmoidal curve. The self-validating nature of this protocol comes from the quality of the sigmoidal fit; a poor fit would indicate experimental issues or chemical instability.

Conclusion

The 1,1-difluoroethyl substituent is a powerful and versatile tool in molecular design. Its dominant electron-withdrawing inductive effect, tempered by subtle hyperconjugative interactions, provides a unique electronic profile that allows for the precise modulation of molecular properties. By altering acidity, basicity, and lipophilicity, the -CF₂CH₃ group enables researchers to fine-tune the ADME and pharmacodynamic profiles of drug candidates and control the electronic characteristics of advanced materials. A thorough understanding of its electronic effects, characterized by a synergistic combination of spectroscopic and computational techniques, is essential for harnessing its full potential in scientific innovation.

References

-

Umemoto, H., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Umemoto, H., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. National Center for Biotechnology Information. Available at: [Link]

-

Wang, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]

-

Chambers, R. D., et al. (2019). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Publishing. Available at: [Link]

-

Angell, Y., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Chambers, R. D., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zafrani, A., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Application of the 1,1-difluoroethyl phosphonium salt for the 1,1-difluoroethylation reaction of carbonyl derivatives. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2021). Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Halides with 1,1‐Difluoroethyl Chloride (CH3CF2Cl). ResearchGate. Available at: [Link]

-

La Salle University. (n.d.). Substituent Effects. La Salle University. Available at: [Link]

-

Yeffet, D. (n.d.). The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? ICS82 Abstract Submission Form. Available at: [Link]

-

Unknown Author. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry. Available at: [Link]

-

Salwiczek, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). 1,1-DIFLUOROETHYLENE | C2H2F2 | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

-

SpectraBase. (n.d.). 1,1-Difluoroethane - Optional[19F NMR]. SpectraBase. Available at: [Link]

-

Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link]

-

LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Wikipedia. Available at: [Link]

-

Wouters, S., et al. (2024). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. Molecules. Available at: [Link]

-

J.C. Biffinger, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Johnson, C. D. (n.d.). The Hammett cp relationship. Cambridge University Press. Available at: [Link]

-

Dhaouadi, Z., et al. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. Available at: [Link]

-

University of Calgary. (n.d.). Ch12 : Substituent Effects. University of Calgary. Available at: [Link]

-

Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Publisher unknown. Available at: [Link]

-

Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]

-

Unknown Author. (n.d.). Table 1: Hammett constants for some common substituents. Publisher unknown. Available at: [Link]

-

Le, C., et al. (2025). Electrosynthesis of 1,1-Bis(difluoromethyl)alkenes via Twofold C(sp2)-H Difluoromethylation: A Bioisosteric Gateway to an Elusive Functional Group. ResearchGate. Available at: [Link]

-

Allan, M. (2002). Vibrational excitation of cis- and trans-1, 2-difluoroethenes by electron impact: effect of dipole moment on the threshold peaks. Journal of Physics B: Atomic, Molecular and Optical Physics. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2025). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Materials. Available at: [Link]

-

Mahmoudzadeh, G. (2019). A Computational Study to Find the Vibrational Modes Connected with Specific Molecular Structures of Calculated Compound. International Journal of New Chemistry. Available at: [Link]

-

Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

-

PubChem. (n.d.). 1,1-Difluoro-1-isocyanatoethane. PubChem. Available at: [Link]

-

Gouverneur, V., et al. (2025). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. ResearchGate. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthetic Strategies for 4-(1,1-Difluoroethyl)acetophenone

Executive Summary

The 1,1-difluoroethyl group (

This Application Note details two distinct synthetic routes designed for different stages of drug development:

-

Route A (The "Nitrile" Route): A stepwise, scalable approach using deoxofluorination followed by Grignard addition. Ideal for gram-to-kilogram scale-up.

-

Route B (The "Catalytic" Route): A Nickel-catalyzed cross-coupling utilizing arylboronic acids. Ideal for high-throughput library generation and discovery chemistry.

Strategic Analysis of Synthetic Pathways

The synthesis of 4-(1,1-difluoroethyl)acetophenone presents a chemoselectivity challenge: the molecule contains two "acetyl-like" motifs (the ketone and the difluoroethyl precursor). Direct fluorination of 1,4-diacetylbenzene often results in statistical mixtures of mono- and di-fluorinated products, making purification difficult.

Therefore, we prioritize orthogonal strategies where the two functional groups are installed sequentially.

Comparative Pathway Analysis

Figure 1: Strategic comparison of the Nitrile Route (Stepwise) vs. the Catalytic Route (Convergent).

Detailed Experimental Protocols

Protocol A: The Nitrile Route (Scalable)

Rationale: This route leverages the chemical stability of the nitrile group against nucleophilic fluorinating reagents. We first convert the acetyl group to the difluoroethyl moiety, then transform the nitrile into the required acetyl group.

Phase 1: Deoxofluorination

-

Substrate: 4-Acetylbenzonitrile

-

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST.

-

Safety Note: Deoxofluorination reagents can release HF and are thermally unstable. Reactions should be conducted in anhydrous conditions behind a blast shield.

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 4-acetylbenzonitrile (1.0 equiv) and anhydrous DCM (5 mL/mmol). Place under

atmosphere. -

Addition: Cool the solution to 0°C. Add Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC/GC-MS for the disappearance of the ketone.

-

Checkpoint: If conversion is sluggish, add catalytic ethanol (0.2 equiv) to generate the active fluorinating species.

-

-

Quench: Critical Safety Step. Pour the reaction mixture slowly into saturated aqueous

at 0°C. Do not add water to the reaction flask. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc) to yield 4-(1,1-difluoroethyl)benzonitrile .

Phase 2: Grignard Addition

-

Substrate: 4-(1,1-difluoroethyl)benzonitrile (from Phase 1).

-

Reagent: Methylmagnesium bromide (MeMgBr, 3.0M in ether).

Step-by-Step:

-

Setup: Dissolve the nitrile intermediate (1.0 equiv) in anhydrous THF (10 mL/mmol) under

. -

Addition: Cool to 0°C. Add MeMgBr (1.2 equiv) dropwise.

-

Reaction: Stir at RT for 3–5 hours. The formation of the imine magnesium salt occurs.

-

Hydrolysis: Cool to 0°C. Add aqueous HCl (1M or 2M) carefully to hydrolyze the imine to the ketone. Stir vigorously for 1 hour.

-

Workup: Neutralize with

, extract with EtOAc, and concentrate. -

Final Purification: Recrystallization or distillation (if oil) to afford 4-(1,1-difluoroethyl)acetophenone .

Protocol B: The Nickel-Catalyzed Cross-Coupling (Discovery)

Rationale: For rapid library synthesis where 4-acetylphenylboronic acid is readily available, this method avoids the use of hazardous deoxofluorinating agents. It utilizes a Nickel catalyst to couple the aryl boron species with 1,1-difluoroethyl chloride (or bromide).[1]

-

Reference: Adapted from Ni-catalyzed 1,1-difluoroethylation of arylboronic acids [1].

Reagents:

-

Substrate: 4-Acetylphenylboronic acid (1.0 equiv).

-

Alkylating Agent: 1,1-Difluoroethyl chloride (gas/solution) or 1,1-difluoroethyl iodide (liquid).

-

Catalyst:

(10 mol%). -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (10 mol%).

-

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane.

Step-by-Step:

-

Glovebox/Schlenk: In a vial, combine 4-acetylphenylboronic acid,

, dtbpy, and -

Solvent: Add anhydrous 1,4-dioxane.

-

Reagent Addition: Introduce 1,1-difluoroethyl iodide (or bubble the chloride gas if equipped).

-

Heating: Seal the vial and heat to 80°C for 18 hours.

-

Workup: Cool to RT, filter through a pad of Celite, and concentrate.

-

Purification: Prep-HPLC or flash chromatography.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be observed.

| Analytical Method | Expected Signal | Structural Assignment |

| 1H NMR | Acetyl methyl group ( | |

| 1H NMR | Difluoroethyl methyl ( | |

| 19F NMR | Gem-difluoro group ( | |

| 13C NMR | Carbonyl carbon ( | |

| 13C NMR | Quaternary carbon ( |

Troubleshooting & Optimization

Common Failure Modes

-

Stalled Deoxofluorination:

-

Cause: Old reagent or steric hindrance.

-

Fix: Use fresh Deoxo-Fluor or switch to XtalFluor-E with DBH promoter for safer handling [2].

-

-

Over-addition in Grignard:

-

Cause: MeMgBr attacking the difluoroethyl group (rare) or benzene ring.

-

Fix: Strictly control temperature (0°C) and stoichiometry (1.1–1.2 equiv).

-

-

Low Yield in Cross-Coupling:

-

Cause: Protodeboronation of the starting material.

-

Fix: Ensure anhydrous conditions; increase catalyst loading to 15 mol%.

-

Safety Considerations (Hazards)

-

HF Generation: Deoxofluorination releases HF upon hydrolysis. Always have calcium gluconate gel available.

-

Pressure: Heating closed vials (Route B) requires pressure-rated vessels.

References

-

Ni-Catalyzed 1,1-Difluoroethylation

-

Deoxofluorination Reagents (Review)

- Title: Selective Fluorination of Natural Products (Overview of DAST/Deoxo-Fluor usage).

- Source:Arkivoc.

-

URL:[Link]

- General Synthesis of Fluoroacetophenones: Title: 4-Fluoroacetophenone Synthesis and Properties. Source: ChemicalBook.

Sources

Application Note: Friedel-Crafts Acylation Strategies for 4-(1,1-Difluoroethyl)acetophenone Synthesis

This Application Note is designed for research chemists and process development scientists. It addresses the synthesis of 4-(1,1-Difluoroethyl)acetophenone (CAS: N/A for specific isomer, generic derivatives exist), focusing on the Friedel-Crafts Acylation step.

Crucially, this guide addresses the regioselectivity paradox inherent in this synthesis: the directing effect of the 1,1-difluoroethyl group versus the desired para-substitution.

Executive Summary & Strategic Analysis

The synthesis of 4-(1,1-Difluoroethyl)acetophenone presents a classic electrophilic aromatic substitution (EAS) challenge. The target molecule contains two functional groups on a benzene ring:[1][2][3][4][5]

-

Acetyl group (

): Electron-withdrawing (EWG), meta-director. -

1,1-Difluoroethyl group (

): Strongly electron-withdrawing by induction (due to

The Regioselectivity Challenge

A direct Friedel-Crafts acylation of (1,1-difluoroethyl)benzene is chemically risky. The

Recommended Synthetic Strategy

To ensure high para-selectivity, this protocol recommends a Precursor Acylation Strategy :

-

Step 1 (Core Directive): Friedel-Crafts Acylation of Ethylbenzene to yield 4-Ethylacetophenone . (Ethyl group is an ortho/para director).

-

Step 2 (Functionalization): Benzylic fluorination of the ethyl group to yield the final target.

Note: This guide focuses on the optimization of Step 1 (Friedel-Crafts Acylation) as the critical scaffold-constructing event.

Reaction Pathway & Mechanism[1][2][6][7][8][9][10]

The following diagram illustrates the divergent pathways based on substrate selection.

Figure 1: Divergent synthetic pathways. The green path (Ethylbenzene) ensures para-selectivity, while the red path (Direct Acylation) suffers from electronic deactivation and meta-direction.

Detailed Protocol: Para-Selective Acylation of Ethylbenzene

This protocol details the synthesis of the immediate precursor, 4-ethylacetophenone, with conditions optimized to minimize ortho isomers and poly-acylation.

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| Ethylbenzene | Substrate | 1.0 | Anhydrous, <0.05% water |

| Acetyl Chloride | Acylating Agent | 1.05 | Freshly distilled preferred |

| Aluminum Chloride ( | Catalyst | 1.1 - 1.2 | Anhydrous powder, highly hygroscopic |

| Dichloromethane (DCM) | Solvent | 5-10 Vol | Dry; Alternative: 1,2-Dichloroethane |

| HCl Trap | Safety | N/A | NaOH scrubber required |

Experimental Procedure

1. Setup and Activation

-

Apparatus: Flame-dried 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a NaOH scrubber.

-

Charging: Under

flow, charge the RBF with anhydrous

2. Acylium Ion Formation[6]

-

Addition: Add Acetyl Chloride (1.05 equiv) dropwise to the

suspension over 15 minutes. -

Observation: The mixture will homogenize slightly as the acylium complex (

) forms. Stir for an additional 15 minutes at 0°C.

3. Substrate Addition (Regiocontrol Step)

-

Addition: Dissolve Ethylbenzene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the pre-formed acylium complex over 30–45 minutes.

-

Why: Adding the substrate to the complex (inverse addition) maintains a high concentration of electrophile relative to substrate, reducing the likelihood of isomerization or polysubstitution, though polysubstitution is rare with acyl groups due to deactivation.

-

-

Temperature: Maintain internal temperature <5°C during addition to maximize para-selectivity (steric bulk of ethyl group + lower energy transition state favors para at lower temps).

4. Reaction & Quench

-

Warming: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or GC-MS.

-

Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (approx. 100g ice + 10mL HCl).

-

Caution: Highly exothermic. Evolution of HCl gas.

-

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with water, saturated

, and brine. Dry over

5. Purification

-

Distillation: Remove solvent under reduced pressure. Purify the residue via vacuum distillation or flash chromatography (Hexane/EtOAc 95:5).

-

Expected Yield: 85–92%.

-

Selectivity: Typically >95:5 para:ortho.

Downstream Functionalization (The Fluorination Step)

Once the 4-ethylacetophenone scaffold is secured, the ethyl group must be converted to the 1,1-difluoroethyl moiety. While specific protocols vary based on available equipment, the following approaches are standard in medicinal chemistry:

-

Radical Bromination / Fluorination:

-

Step A: Radical bromination using NBS/AIBN to form the 1,1-dibromoethyl intermediate.

-

Step B: Fluorine exchange using

or

-

-

Electrochemical Fluorination:

-

Direct benzylic C-H fluorination using Selectfluor derivatives in an electrochemical cell (anodic oxidation).

-

Alternative: Direct Acylation of (1,1-Difluoroethyl)benzene

If you must use (1,1-difluoroethyl)benzene as the starting material (e.g., due to supply chain constraints), standard

Protocol Modification for Direct Route

-

Catalyst: Replace

with Zeolite H-Beta or ZSM-5 . -

Mechanism: The pore structure of the zeolite imposes steric constraints that disfavor the formation of the bulky meta transition state, kinetically favoring the linear para product despite electronic disfavor.

-

Conditions:

-

Solvent: Nitrobenzene or solvent-free.

-

Temperature: 120–140°C (Zeolites require higher activation energy than Lewis acids).

-

Note: Yields are typically lower (40–60%) due to the deactivated nature of the ring.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh, anhydrous |

| High Ortho Isomer | Reaction temp too high | Keep addition at 0°C. The activation energy difference between o and p is small; low temp favors p. |

| Polysubstitution | Excess reagent | Unlikely in acylation (product is deactivated), but ensure 1:1 stoichiometry. |

| Incomplete Conversion | Complexation | The product ketone complexes with |

References

-

Friedel-Crafts Acylation Mechanics

- Olah, G. A.

-

Mechanism Overview:

-

Directing Effects of Fluoroalkyl Groups

- Sheppard, W. A. "The Electronic Properties of Fluoroalkyl Groups." Journal of the American Chemical Society, 1965.

-

Electronic Analysis:

-

Regioselectivity Prediction

-

Kromann, H., et al. "Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution." ChemRxiv, 2018.

-

-

Synthesis of Fluoroethyl Arenes (Ni-Catalyzed Alternative)

-

Xu, L., et al. "Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids." Chemical Communications, 2019.

-

Disclaimer: This Application Note is for research purposes only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Application Note: Recrystallization Strategies for 4-(1,1-Difluoroethyl)acetophenone

This Application Note and Protocol guide is designed for researchers and process chemists working with 4-(1,1-Difluoroethyl)acetophenone (CAS 1188932-40-2). It addresses the specific challenges associated with crystallizing fluorinated aromatic ketones, such as low melting points and the tendency to "oil out."

Executive Summary

4-(1,1-Difluoroethyl)acetophenone is a critical building block in medicinal chemistry, often serving as a bioisostere for ethyl- or isopropyl-substituted acetophenones to improve metabolic stability (blocking benzylic oxidation).

Purification of this compound presents unique challenges:

-

Lipophilicity: The 1,1-difluoroethyl group (

) significantly increases lipophilicity compared to the parent acetophenone. -

Phase Behavior: Like many para-substituted fluoroalkyl acetophenones, this compound often exhibits a low melting point or forms a supercooled liquid (oil) rather than a crystalline solid, leading to "oiling out" during recrystallization.

-

Impurities: Common synthetic impurities include the mono-fluoro analog (via incomplete fluorination) or regioisomers (ortho-substitution) from Friedel-Crafts acylation.

This guide provides a Solvent/Anti-Solvent Precipitation protocol and a Low-Temperature Crystallization method designed to overcome these thermodynamic barriers.

Physicochemical Profile & Solubility Assessment

Before initiating bulk recrystallization, the solubility profile must be mapped. The presence of the

Table 1: Solubility Screening Matrix (Estimated)

| Solvent Class | Solvent | Solubility (RT) | Solubility (Hot) | Suitability |

| Hydrocarbons | n-Heptane / Hexane | Low / Moderate | High | Ideal Anti-Solvent |

| Chlorinated | Dichloromethane (DCM) | Very High | Very High | Good for dissolution, poor for yield |

| Esters | Ethyl Acetate (EtOAc) | High | Very High | Primary Solvent Candidate |

| Alcohols | Ethanol / IPA | Moderate | High | Alternative Primary Solvent |

| Ethers | MTBE / THF | High | Very High | Risk of peroxide formation; MTBE is a viable alternative |

| Aqueous | Water | Insoluble | Insoluble | Anti-solvent (only with alcohols) |

Critical Insight: The "Fluorine Effect" often disrupts crystal lattice packing, lowering the melting point. If the melting point is found to be

, standard recrystallization will fail. In such cases, Melt Crystallization or Distillation is preferred.

Decision Logic: Process Selection

The following flowchart outlines the logic for selecting the appropriate purification pathway based on the physical state of the crude material.

Figure 1: Decision tree for purification of fluorinated acetophenone derivatives. High-contrast nodes indicate critical decision points.

Detailed Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Preferred)

Target: Removal of non-polar impurities and starting materials.

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

Rationale: This system leverages the high solubility of the ketone in EtOAc and the drastic solubility drop in Heptane. Heptane is preferred over Hexane due to its higher boiling point (

Materials:

-

Crude 4-(1,1-Difluoroethyl)acetophenone.

-

Ethyl Acetate (HPLC Grade).

-

n-Heptane (HPLC Grade).

-

Magnetic stirrer/hotplate with temperature probe.

Procedure:

-

Dissolution: Place 10.0 g of crude solid in a 100 mL Round Bottom Flask (RBF). Add Ethyl Acetate (approx. 10-15 mL) dropwise while heating to

. -

Anti-Solvent Addition: While maintaining the solution at

, slowly add n-Heptane dropwise.-

Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

-

-

Re-dissolution: Add a few drops of Ethyl Acetate to clear the turbidity. The solution is now saturated.

-

Controlled Cooling: Remove the heat source. Allow the flask to cool to Room Temperature (RT) slowly on a cork ring.

-

Critical Step: If the product "oils out" (forms liquid droplets at the bottom) instead of crystallizing, reheat to redissolve and add a seed crystal . Vigorously scratch the glass wall with a glass rod to induce nucleation.

-

-

Final Crystallization: Once at RT, place the flask in an ice bath (

) for 2 hours to maximize yield. -

Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold (

) n-Heptane/EtOAc (9:1 mixture). -

Drying: Dry under vacuum (

, 20 mbar) for 4 hours.

Protocol B: Low-Temperature Crystallization (For Low MP Solids)

Target: Compounds with MP between

Procedure:

-

Dissolve the crude material in Ethanol at RT (approx. 2 mL per gram).

-

Cool the solution to

using an ice bath. -

Add cold Water dropwise with vigorous stirring.

-

Ratio: Typically 1:1 to 1:2 (EtOH:Water) triggers precipitation.

-

-

If an oil forms, add a seed crystal immediately and maintain temperature at

or lower (freezer at -

Filter cold.

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol is self-validating, the following analytical checks are mandatory.

Differential Scanning Calorimetry (DSC)

-

Purpose: Determine the precise Melting Point and Purity.

-

Acceptance Criteria: A sharp endotherm (peak width

) indicates high purity. A broad peak suggests eutectic impurities or solvent inclusion.

-NMR Spectroscopy[3]

-

Purpose: Specific detection of fluorinated impurities.

-

Method: Dissolve ~10 mg in

. -

Diagnostic Signals:

-

Product (

): Quartet around -90 to -100 ppm. -

Impurity (Mono-fluoro): Triplet/Multiplet at different shift.

-

Impurity (Starting Material): No signal (unless fluorinated precursor).

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV @ 254 nm (Aromatic ketone absorption).

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes cloudy, but instead of crystals, a second liquid phase (oil) settles at the bottom. Cause: The temperature of the solution is above the "metastable limit" where the liquid-liquid phase separation occurs before crystallization. This is common with fluorinated aromatics.

Remediation Protocol:

-

Reheat the mixture until the oil redissolves.

-

Add more solvent (EtOAc or EtOH) to decrease the concentration slightly.

-

Seed the solution while it is still warm (just below the saturation temperature).

-